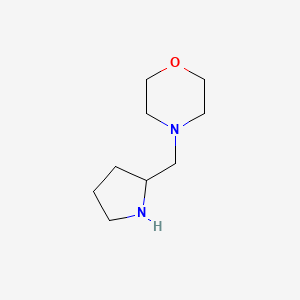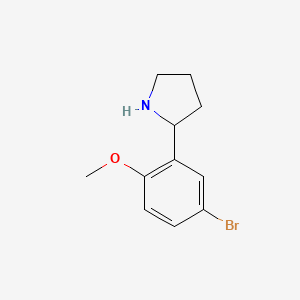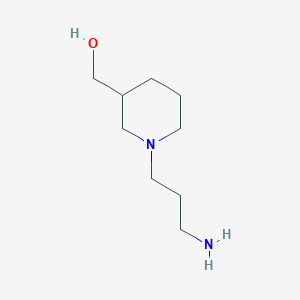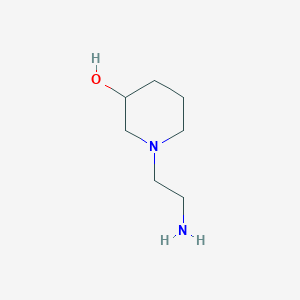
4-(Pyrrolidin-2-ylmethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Pyrrolidin-2-ylmethyl)morpholine” is a compound with the molecular formula C9H18N2O . It has a molecular weight of 170.25 g/mol . The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “4-(Pyrrolidin-2-ylmethyl)morpholine”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “4-(Pyrrolidin-2-ylmethyl)morpholine” includes a pyrrolidine ring attached to a morpholine ring via a methylene bridge . The InChI code for this compound is InChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2 .Physical And Chemical Properties Analysis
The compound has a density of 1.019 , a boiling point of 255℃ , and a flashing point of 108℃ . It has a topological polar surface area of 24.5 Ų .科学的研究の応用
Medicinal Chemistry: Enhancing Pharmacokinetics
The pyrrolidine ring, a core component of 4-(Pyrrolidin-2-ylmethyl)morpholine, is widely used in medicinal chemistry to improve pharmacokinetic properties of drug candidates. Its saturated nature and sp3 hybridization allow for increased three-dimensional coverage and stereochemistry, which can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles .
Antibacterial Agents: Targeting Resistant Strains
Research has shown that pyrrolidine derivatives exhibit significant antibacterial activity, particularly against resistant strains. The structure-activity relationship (SAR) studies indicate that the substitution pattern on the pyrrolidine ring influences the antibacterial efficacy, making 4-(Pyrrolidin-2-ylmethyl)morpholine a valuable scaffold for developing new antibacterial agents .
Safety And Hazards
将来の方向性
The pyrrolidine ring, a significant feature of “4-(Pyrrolidin-2-ylmethyl)morpholine”, is of great interest in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that “4-(Pyrrolidin-2-ylmethyl)morpholine” and its derivatives could be promising candidates for the design of new drugs with different biological profiles .
特性
IUPAC Name |
4-(pyrrolidin-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUSROHBEMVRKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405844 |
Source


|
| Record name | 4-(Pyrrolidin-2-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-2-ylmethyl)morpholine | |
CAS RN |
215503-90-5 |
Source


|
| Record name | 4-(Pyrrolidin-2-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)



![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)








